3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid
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Overview
Description
3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid: is a chemical compound belonging to the benzofuran family. . The presence of chloro and nitro substituents on the benzofuran ring enhances its reactivity and potential utility in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid typically involves the following steps:
Chlorination: The chloro substituent can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-Chloro-6-amino-1-benzofuran-2-carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzofuran compounds.
Scientific Research Applications
Chemistry: 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: The compound’s derivatives have shown potential biological activities, including antibacterial and antifungal properties. Research is ongoing to explore its potential as a lead compound for drug development .
Medicine: Due to its biological activities, this compound and its derivatives are being investigated for their potential therapeutic applications, particularly in the treatment of infectious diseases .
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antifungal effects. The chloro group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
- 3-Chloro-1-benzofuran-2-carboxylic acid
- 6-Nitro-1-benzofuran-2-carboxylic acid
- 3-Bromo-6-nitro-1-benzofuran-2-carboxylic acid
Comparison: 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid is unique due to the presence of both chloro and nitro substituents, which enhance its reactivity and biological activity.
Properties
Molecular Formula |
C9H4ClNO5 |
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Molecular Weight |
241.58 g/mol |
IUPAC Name |
3-chloro-6-nitro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H4ClNO5/c10-7-5-2-1-4(11(14)15)3-6(5)16-8(7)9(12)13/h1-3H,(H,12,13) |
InChI Key |
PJXVJNPTBWSGRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=C2Cl)C(=O)O |
Origin of Product |
United States |
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